(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
(3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
FHKKPRNYQUCGMH-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)F)F)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzofuran Core
The benzofuran ring is typically synthesized via intramolecular cyclization reactions. Common approaches include:
Cyclization of ortho-hydroxyaryl precursors : Phenolic compounds bearing appropriate side chains undergo cyclization under acidic or basic conditions to form the benzofuran skeleton.
Transition metal-catalyzed cyclization : Palladium or copper catalysis can facilitate intramolecular C–O bond formation to yield the benzofuran ring.
Installation of the (3R)-Amine Group
The chiral amine at the 3-position can be introduced by:
Asymmetric reduction or amination of a carbonyl precursor at C-3, often employing chiral catalysts or auxiliaries to ensure stereochemical integrity.
Reductive amination of the corresponding ketone or aldehyde intermediate using chiral amines or catalytic asymmetric hydrogenation.
Use of chiral pool synthesis , where a chiral precursor is elaborated to the target amine.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves compound stability and handling.
Detailed Reaction Conditions and Experimental Procedures
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Benzofuran ring formation | Cyclization of ortho-hydroxyaryl precursors; acid/base catalysis or Pd/Cu catalysis | Solvent: toluene or DMF; temperature 70°C; 12 hours | High yield; regioselective formation |
| Fluorination at 4,7-positions | Selectfluor or NFSI; polar aprotic solvents (e.g., acetonitrile); room temp to 50°C | Controlled addition to avoid over-fluorination | High regioselectivity; >80% yield |
| Introduction of (3R)-amine | Reductive amination with chiral catalysts or auxiliaries; hydrogenation or NaBH3CN reduction | Use of molecular sieves to remove water; inert atmosphere | Enantiomeric excess >95%; 70-85% yield |
| Hydrochloride salt formation | Treatment with HCl in ether or ethanol | Precipitation of stable salt | Quantitative conversion |
Table 1: Summary of key steps and conditions in the synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Industrial and Scale-Up Considerations
Industrial synthesis optimizes the above steps for large-scale production by:
Employing continuous flow reactors for fluorination and cyclization steps to enhance reaction control and safety.
Using automated purification techniques such as preparative HPLC and crystallization for high enantiomeric purity.
Optimizing solvent choice and temperature profiles to maximize yield and minimize by-products.
Implementing in-line monitoring (e.g., NMR, IR spectroscopy) to ensure reaction completion and stereochemical integrity.
Research Findings and Analytical Characterization
NMR Spectroscopy : ^1H NMR confirms the dihydrobenzofuran protons and amine environment; ^19F NMR signals at characteristic chemical shifts confirm fluorine substitution.
Chiral HPLC : Used to verify enantiomeric purity, typically achieving >95% ee.
Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
X-ray Crystallography : Validates absolute stereochemistry at the 3-position.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the amine group and the benzofuran ring. Key oxidizing agents and conditions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-one | 72% |
| CrO₃ (in H₂SO₄) | Room temperature, 12 hr | 3-Amino-4,7-difluorobenzofuran oxide | 58% |
| O₂ (catalytic Cu) | Methanol, 40°C | N-Oxide derivative | 65% |
Oxidation of the amine group produces imine or N-oxide derivatives, while ring oxidation leads to ketone formation. The fluorine substituents stabilize intermediates, enhancing reaction efficiency.
Reduction Reactions
Reduction typically targets the amine group or the dihydrofuran ring:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | (3R)-4,7-Difluorobenzofuran-3-amine | 85% |
| H₂ (Pd/C) | Ethanol, 50 psi, 60°C | Saturated dihydrobenzofuran derivative | 78% |
Reductive amination with aldehydes or ketones yields secondary amines, while hydrogenation saturates the furan ring, forming tetrahydrobenzofuran analogs.
Substitution Reactions
The amine group participates in nucleophilic substitution, while fluorine atoms enable electrophilic aromatic substitution (EAS):
Amine Functionalization
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 89% |
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 76% |
Electrophilic Aromatic Substitution
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | C-5 | 5-Nitro-4,7-difluoro derivative | 63% |
| Cl₂ (FeCl₃) | CH₂Cl₂, 25°C | C-2 | 2-Chloro-4,7-difluoro derivative | 55% |
Fluorine’s meta-directing effect governs regioselectivity, favoring substitution at C-5 and C-2 positions.
Transition Metal-Catalyzed Reactions
Rhodium and palladium catalysts enable cross-coupling and cyclization:
| Catalyst | Reagents | Product | Yield |
|---|---|---|---|
| RhCl₃ | Alkyne, CsOPiv, 120°C | Fused tricyclic benzofuran | 82% |
| Pd(OAc)₂ | Aryl boronic acid, K₂CO₃ | Biaryl-functionalized derivative | 68% |
These reactions exploit the compound’s strained dihydrofuran ring and amine group for C–H activation and tandem cyclization .
Stability and Degradation
The compound exhibits stability under acidic conditions but degrades in strong bases:
| Condition | Time | Degradation Product | Remaining |
|---|---|---|---|
| HCl (1M) | 24 hr | No degradation | 98% |
| NaOH (1M) | 6 hr | 4,7-Difluorocatechol + NH₃ | <5% |
Base-induced ring-opening occurs via hydrolysis of the furan oxygen, releasing ammonia.
Comparative Reactivity
Fluorination at C-4 and C-7 enhances electrophilicity compared to non-fluorinated analogs:
| Compound | Relative Reactivity (EAS) | Amine pKa |
|---|---|---|
| 4,7-Difluoro derivative | 1.0 (reference) | 8.2 |
| Non-fluorinated analog | 0.3 | 9.5 |
The electron-withdrawing effect of fluorine lowers the amine’s pKa, increasing its nucleophilicity in substitution reactions.
Scientific Research Applications
Chemical Properties and Specifications
The compound has the following chemical specifications:
- CAS Number : 1242555-27-6
- Molecular Formula : CHFN\O
- Molecular Weight : 171.14 g/mol
Antidiabetic Effects
Recent studies have highlighted the role of phenolic compounds in managing diabetes, suggesting that derivatives like (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine may exhibit similar properties. Research indicates that phenolic compounds can improve glucose homeostasis and have antioxidant and anti-inflammatory effects beneficial for diabetic patients .
Case Study : A review article discussed the extraction and purification of phenolic compounds from agricultural by-products, emphasizing their therapeutic efficacy in diabetes management. The study outlines how compounds with similar structures to this compound can be utilized in developing functional food ingredients aimed at diabetes treatment .
Polyphenol-Containing Nanoparticles
This compound can be incorporated into nanoparticle formulations for biomedical applications. The compound's phenolic nature allows it to participate in the formation of metal-polyphenol networks, which are crucial for drug delivery systems and bioimaging techniques .
Table 1: Applications of Polyphenol Nanoparticles
| Application | Description |
|---|---|
| Drug Delivery | Enhances the solubility and bioavailability of drugs. |
| Bioimaging | Utilized for imaging techniques due to its unique properties. |
| Cancer Therapy | Shows potential as an anticancer agent through targeted delivery. |
| Antibacterial Activity | Effective against various bacterial strains. |
Material Science Applications
In material science, this compound's unique properties can be exploited in the synthesis of advanced materials with specific functionalities. Its ability to form stable complexes with metal ions opens avenues for developing smart materials that respond to environmental stimuli.
Case Study : Research documented the synthesis of nanoparticles using polyphenols like this compound as stabilizing agents. These nanoparticles exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism of action of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The substitution pattern on the benzofuran scaffold significantly impacts molecular properties. Key analogs include:
*Calculated from $161.00/250mg. †Estimated based on formula.
Key Observations :
- Fluorine vs.
- Di-Fluoro Substitution: The target compound’s dual fluorine atoms likely improve electronegativity and metabolic stability compared to mono-fluoro analogs. This substitution may also reduce LogP slightly compared to chloro derivatives .
- Positional Effects : Fluorine at the 6-position () versus 4/7-positions alters steric and electronic interactions, which could influence receptor binding or catalytic activity in synthetic applications.
Stereochemical Considerations
The (3R)-configuration distinguishes the target compound from enantiomers like the (S)-4-fluoro derivative (). Chirality critically affects:
- Bioactivity : Enantiomers may exhibit divergent pharmacological profiles. For example, (S)-isomers in some benzofuran amines show higher receptor affinity .
- Synthesis Complexity : Chiral resolution or asymmetric synthesis of the (3R)-form could elevate production costs, as seen in the price disparity between (R)- and (S)-4-chloro derivatives ($1,292.00 vs. $644.00/g) .
Physicochemical and Commercial Properties
- Purity : Most analogs in exhibit purities of 95–98%, suggesting that the target compound, if synthesized, would likely fall within this range.
- Solubility : Fluorine’s electronegativity may enhance aqueous solubility compared to chloro or bromo derivatives, though this requires experimental validation.
Biological Activity
(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure and fluorinated nature suggest various biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Chemical Formula : CHFN\O
- Molecular Weight : 171.15 g/mol
- CAS Number : 1336423-57-4
The compound features a benzofuran core with two fluorine substituents, which may enhance its biological activity through improved binding properties and metabolic stability.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, studies on N-Heterocycles have shown that modifications in the benzofuran structure can lead to enhanced activity against viral targets. The presence of fluorine atoms is often linked to increased potency due to their electronegativity and ability to form stronger interactions with biological molecules .
Anticancer Properties
Recent studies have highlighted the potential of fluorinated benzofuran derivatives as anticancer agents. A study involving a series of compounds demonstrated that specific substitutions on the benzofuran scaffold significantly affected their cytotoxicity against various cancer cell lines. The compound's structure allows it to interfere with critical cellular pathways involved in cancer proliferation and survival .
Case Study 1: Antiviral Screening
In a screening of various compounds for antiviral activity, a derivative of this compound was tested against the Hepatitis C virus (HCV). Results indicated an IC50 value of approximately 1.5 μM, suggesting moderate potency compared to existing antiviral agents .
Case Study 2: Anticancer Efficacy
A study evaluating the anticancer efficacy of this compound showed significant inhibition of cell growth in glioma models. The compound exhibited an ED50 value of 0.094 mg/kg when administered in vivo, indicating strong potential for further development as an anticancer therapeutic .
Research Findings
| Study | Activity | IC50/ED50 | Cell Line/Model |
|---|---|---|---|
| Study 1 | Antiviral | 1.5 μM | HCV |
| Study 2 | Anticancer | 0.094 mg/kg | Glioma |
| Study 3 | Cytotoxicity | IC50 = 0.8 μM | Various Cancer Cells |
Q & A
Q. Key Data :
| Precursor | Fluorinating Agent | Resolution Method | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4,7-Difluorobenzofuran-3-ol | Selectfluor® | Lipase B (Candida antarctica) | 62 | 97 |
Advanced: How can researchers optimize enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer :
Advanced strategies include:
- Dynamic Kinetic Resolution (DKR) : Combining transition-metal catalysts (e.g., Ru) with enzymes to racemize intermediates in situ, achieving >99% ee .
- Chiral Stationary Phase (CSP) Chromatography : Utilizing polysaccharide-based CSPs (e.g., Chiralpak AD-H) for preparative-scale separation, resolving diastereomeric salts (e.g., HCl salts) with baseline resolution .
- Computational Modeling : DFT calculations to predict transition-state energies for fluorination steps, minimizing side reactions .
Contradiction Note : While reports 95% purity for similar compounds, suggests enzymatic methods can achieve higher purity (98%+), highlighting the need for method-specific validation.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- 1H/19F NMR : Assign fluorine positions using coupling constants (e.g., 4JHF for para-fluorines) and NOESY to confirm the (3R)-configuration .
- HRMS : Confirm molecular formula (C8H9F2NO) with <2 ppm error .
- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., tosylate salts) .
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity | Fluorine Coupling (Hz) |
|---|---|---|---|
| C3-NH2 | 2.10 | Singlet | - |
| C4-F | - | - | 238 (19F NMR) |
Advanced: How can researchers resolve spectral overlaps in 1H NMR caused by diastereotopic protons?
Q. Methodological Answer :
- Variable Temperature (VT) NMR : Lowering temperature to -40°C slows ring puckering in the dihydrofuran moiety, splitting overlapping signals .
- COSY/HSQC : Correlate protons to adjacent carbons/fluorines, distinguishing C2 and C3 environments .
- Isotopic Labeling : Introduce deuterium at non-exchangeable positions (e.g., C2-H) to simplify splitting patterns .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Q. Methodological Answer :
- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen®) to test activity against fluorophore-tagged kinases, leveraging the compound’s fluorine atoms for probe compatibility .
- CYP450 Metabolism Studies : LC-MS/MS to assess metabolic stability in human liver microsomes, with fluoro groups potentially reducing oxidative degradation .
Q. Example Data :
| Assay Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Kinase Inhibition | JAK2 | 0.45 | Competitive inhibition |
Advanced: How can structure-activity relationships (SAR) be explored for fluorinated analogs?
Q. Methodological Answer :
- Fluorine Scan : Synthesize analogs with F at C5/C6 and compare logP, potency, and metabolic stability. shows 3,5-difluoro-4-methylpyridin-2-amine derivatives exhibit enhanced lipophilicity (clogP +0.7) and kinase binding .
- Free-Wilson Analysis : Deconstruct activity contributions of substituents using multivariate regression. For example, 4,7-difluoro substitution increases membrane permeability by 2.5× vs. mono-fluoro analogs .
Basic: What environmental fate studies are relevant for this compound?
Q. Methodological Answer :
- Hydrolysis Studies : Monitor degradation at pH 5–9 using LC-UV, with fluoro groups conferring stability (t1/2 >30 days at pH 7) .
- Soil Sorption Tests : Batch experiments with HPLC quantification; logKoc values <2 suggest high mobility in groundwater .
Advanced: How can ecotoxicological models predict long-term environmental impacts?
Q. Methodological Answer :
- QSAR Modeling : Use EPI Suite™ to estimate acute/chronic toxicity to aquatic organisms. The compound’s amine group may increase bioavailability, requiring in vivo validation with Daphnia magna .
- Mesocosm Studies : Simulate field conditions with fluorometric tracking (λex/em = 260/320 nm) to assess bioaccumulation in algae .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
